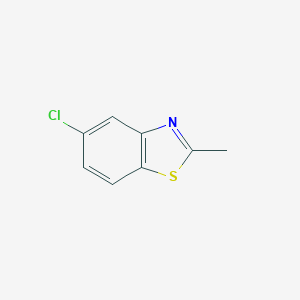

5-Chloro-2-methylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCALAYIRFYALSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061402 | |

| Record name | Benzothiazole, 5-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-99-1 | |

| Record name | 5-Chloro-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 5-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 5-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-methylbenzothiazole physical properties

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methylbenzothiazole

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 1006-99-1), a key heterocyclic organic compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data from established scientific sources. It covers fundamental properties including molecular structure, melting and boiling points, solubility, and density. Furthermore, it details the spectroscopic signatures (MS, NMR, IR) essential for its identification and characterization. The guide incorporates field-proven experimental methodologies for property determination, emphasizing the causality behind procedural choices to ensure technical accuracy and reproducibility. All data is presented with authoritative citations and supported by a complete reference list.

This compound is a substituted benzothiazole, a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] Its structure, containing a reactive chlorine atom and a methyl group, makes it a valuable and versatile intermediate in organic synthesis.[2] It serves as a foundational building block for creating more complex molecules with specific biological or material properties. Consequently, it is of significant interest in fields such as medicinal chemistry for the development of new therapeutic agents and in materials science for synthesizing specialty chemicals like dyes.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, purification, and characterization in a laboratory setting.

Caption: Chemical structure of this compound.

Core Physical and Chemical Properties

The physical properties of a compound dictate the conditions required for its storage, handling, and use in chemical reactions. The data presented herein is crucial for tasks ranging from solvent selection to purification method development.

General and Molecular Information

A unique identifier and the molecular formula are the most fundamental properties for any chemical compound.

| Property | Value | Source(s) |

| CAS Number | 1006-99-1 | [3][4] |

| Molecular Formula | C₈H₆ClNS | [1][3][4] |

| Molecular Weight | 183.66 g/mol | [3][4][5] |

| EC Number | 213-746-9 | [3] |

| InChI Key | XCALAYIRFYALSX-UHFFFAOYSA-N | [1][3] |

Appearance and Form

At ambient temperature, this compound exists as a solid.[6] Its appearance is consistently described as a white to light yellow or pale brown crystalline powder.[1][2][6] The variation in color can often be attributed to the presence of minor impurities or the compound's exposure to light and air over time. For high-purity applications, a nearly white appearance is desirable.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically indicates high purity, whereas a broad range suggests the presence of impurities. The reported melting point for this compound varies slightly across different suppliers, which may reflect differences in the purity levels of the batches tested.

The slight discrepancies highlight the importance of in-house verification of physical constants for new batches of material.

Boiling Point

Boiling point data is essential for purification via distillation and for assessing a compound's volatility. Due to the relatively high boiling point of this compound at atmospheric pressure, vacuum distillation is the preferred method to prevent thermal decomposition.

-

Boiling Point (Atmospheric): 275-277 °C[2]

-

Boiling Point (Vacuum): 147 °C at 15 mmHg

The significant reduction in boiling point under vacuum demonstrates a standard and necessary technique for the purification of high-molecular-weight, thermally sensitive organic compounds.

Solubility Profile

Understanding a compound's solubility is fundamental for reaction setup, extraction, and purification (e.g., recrystallization). The polarity imparted by the nitrogen and sulfur heteroatoms and the chlorine substituent, balanced by the aromatic rings, results in a predictable solubility pattern.

-

Water: Slightly soluble.[2]

-

Organic Solvents: Soluble in common organic solvents such as ethanol, ether, chloroform, and acetone.[1][2]

This differential solubility is highly advantageous. It allows for the use of aqueous washes to remove water-soluble impurities during a reaction workup and provides a range of solvent options for chromatography and recrystallization.

Density

The density of a substance is its mass per unit volume. While not always a critical parameter for synthetic chemistry, it can be useful for process engineering and formulation development.

-

Estimated Density: 1.2741 g/cm³ (rough estimate)

Spectroscopic and Analytical Data

Spectroscopic data provides an electronic and structural "fingerprint" of a molecule, essential for confirming its identity and assessing its purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure from fragmentation patterns. For this compound, the key features to look for in a GC-MS analysis are:

-

Molecular Ion (M+): A peak at m/z = 183, corresponding to the molecular weight of the compound.[5]

-

Isotope Peak (M+2): A peak at m/z = 185, which is characteristic of a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope. The expected intensity ratio of the M+ to M+2 peak is approximately 3:1.[5]

-

Major Fragments: Common fragments may be observed at m/z values of 148 and 135, corresponding to the loss of chlorine and other fragments.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl (CH₃) protons and a distinct pattern of signals in the aromatic region for the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the carbons of the benzothiazole core, and the carbon attached to the chlorine atom.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands for:

-

C-H stretching from the aromatic and methyl groups.

-

C=N stretching from the thiazole ring.

-

C=C stretching within the aromatic ring.

-

C-Cl stretching .

Spectral data is available from sources such as the NIST Chemistry WebBook and PubChem.[5][8]

Experimental Methodologies

To ensure scientific integrity, physical properties must be verifiable. The following are standard, self-validating protocols for determining key properties of a solid organic compound like this compound.

Protocol: Melting Point Determination (Capillary Method)

This method provides an accurate melting range, a key indicator of purity.

Caption: Workflow for Capillary Melting Point Determination.

Causality: A slow heating ramp near the melting point is critical. A rapid ramp does not allow for thermal equilibrium between the sample, thermometer, and heating block, leading to an artificially wide and inaccurate melting range.

Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive method to assess the purity of a sample by separating it from non-volatile impurities.

Caption: Workflow for Thin-Layer Chromatography Purity Assessment.

Causality: The choice of eluent is crucial. The solvent system must be optimized to provide good separation between the compound of interest and potential impurities, ideally resulting in an Rf value between 0.3 and 0.7 for the main spot.

Safety and Handling

While a Safety Data Sheet (SDS) from the supplier is the primary source for safety information, general precautions are warranted.[6]

-

GHS Hazard Statements: According to PubChem, this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses or goggles, gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[9]

Conclusion

This compound is a solid crystalline compound with a melting point in the range of 65-72 °C and a high boiling point that necessitates vacuum distillation for purification. Its solubility in common organic solvents and slight solubility in water define the strategies for its use in synthesis and workup procedures. The spectroscopic data available provides a clear fingerprint for its unambiguous identification. The experimental protocols detailed in this guide serve as a foundation for researchers to verify these critical properties, ensuring the quality and consistency required for successful research and development applications.

References

- Quinoline. (n.d.). This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price.

- CymitQuimica. (n.d.). CAS 1006-99-1: this compound.

- TCI AMERICA. (n.d.). This compound | 1006-99-1.

- Sigma-Aldrich. (n.d.). This compound 97 1006-99-1.

- Thermo Fisher Scientific. (2024, March 30). This compound - SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound CAS#: 1006-99-1.

- PubChem. (n.d.). This compound | C8H6ClNS | CID 13873.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1006-99-1.

- ChemicalBook. (n.d.). This compound (1006-99-1) 1H NMR spectrum.

- TCI EUROPE N.V. (n.d.). This compound 1006-99-1.

- NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl-.

- Sigma-Aldrich. (n.d.). This compound 97 1006-99-1.

- KEIMFARBEN GMBH. (n.d.). Safety data sheet.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. CAS 1006-99-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]

- 3. 5-氯-2-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]

- 9. keim.com [keim.com]

An In-depth Technical Guide to 5-Chloro-2-methylbenzothiazole: Synthesis, Analysis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Chloro-2-methylbenzothiazole (CAS No. 1006-99-1), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, provide detailed, field-proven protocols for its synthesis and analysis, and explore its significance as a scaffold for developing targeted therapeutic agents, particularly kinase inhibitors.

Core Characteristics of this compound

This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring.[1] The presence of a chlorine atom at the 5-position and a methyl group at the 2-position imparts specific chemical properties that make it a versatile intermediate in organic synthesis.[2] It is a stable, white to light yellow crystalline powder under normal conditions.[3]

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below for quick reference. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1006-99-1 | [4][5] |

| Molecular Formula | C₈H₆ClNS | [4][5] |

| Molecular Weight | 183.66 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 65-70 °C | [6] |

| Boiling Point | 147 °C at 15 mmHg | [3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | [3] |

| IUPAC Name | 5-chloro-2-methyl-1,3-benzothiazole | [4] |

| InChI Key | XCALAYIRFYALSX-UHFFFAOYSA-N | [7] |

Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis or before its use in further reactions. Key spectral features are available through various public databases.[4][7]

-

¹H NMR & ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra provide a detailed map of the molecule's structure. Data and spectra can be accessed through resources like SpectraBase.[4][8]

-

Mass Spectrometry (MS): GC-MS analysis typically shows a molecular ion peak (M+) at m/z 183 and an isotope peak (M+2) at m/z 185, characteristic of a monochlorinated compound.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for the aromatic C-H, C=N, and C-Cl bonds within the benzothiazole structure.[7]

Synthesis and Mechanism

The most common and efficient synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride.[9] For this compound, the logical precursors are 2-amino-4-chlorothiophenol and an acetylating agent like acetyl chloride or acetic anhydride.

The reaction proceeds via a well-established mechanism. Initially, the more nucleophilic amino group of the 2-aminothiophenol attacks the electrophilic carbonyl carbon of the acetyl chloride. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, and subsequent dehydration yields the stable aromatic benzothiazole ring.[10]

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound from 2-amino-4-chlorothiophenol and acetyl chloride.

Caption: Synthesis of this compound.

Detailed Laboratory Synthesis Protocol

This protocol describes a robust method for the synthesis of this compound. The causality behind the choice of reagents and conditions is to ensure a clean, high-yielding reaction.

Materials:

-

2-Amino-4-chlorothiophenol

-

Acetyl chloride

-

Pyridine (as a base and solvent)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-chlorothiophenol (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Rationale: The nitrogen atmosphere prevents oxidation of the sensitive thiophenol. Pyridine acts as a solvent and scavenges the HCl byproduct generated during the reaction.

-

Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. Rationale: Slow, dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (DCM). Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine. Rationale: This aqueous work-up sequence effectively removes the catalyst and byproducts, simplifying purification.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to pale yellow solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Quality Control and Analytical Methodology

Rigorous analytical control is paramount to ensure the quality of this compound for its use in sensitive applications like drug synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Protocol: Purity Analysis by Reverse-Phase HPLC

This self-validating protocol provides a reliable method for determining the purity of synthesized this compound.

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, a small amount of formic acid (0.1%) can be added to the mobile phase.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.[12]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration as the primary standard solution.

-

Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solution.

-

Data Interpretation: The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the retention time with that of the reference standard.

Visualizing the Analytical Workflow

Caption: Workflow for HPLC Purity Analysis.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1] this compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential, particularly in oncology and inflammatory diseases.[13][14] Its derivatives have been investigated as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases.[15]

Two such important kinase targets are Rho-associated coiled-coil containing protein kinase (ROCK) and Ataxia-Telangiectasia and Rad3-related (ATR) kinase.

-

ROCK Inhibitors: The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and contraction.[16] Dysregulation of this pathway is implicated in cancer metastasis and cardiovascular diseases. Benzothiazole derivatives have been identified as inhibitors of ROCK-II.[17]

-

ATR Kinase Inhibitors: The ATR kinase is a master regulator of the DNA damage response (DDR), a critical pathway that cells use to repair damaged DNA.[3][13] Inhibiting ATR can sensitize cancer cells to DNA-damaging therapies like chemotherapy and radiation. Benzothiazole-containing compounds have been explored as potential ATR kinase inhibitors.

Illustrative Signaling Pathway: ATR Kinase in the DNA Damage Response

The following diagram shows a simplified representation of the ATR signaling pathway. A hypothetical inhibitor derived from this compound could block the activity of ATR, preventing the downstream signaling that leads to cell cycle arrest and DNA repair, thereby enhancing the efficacy of cancer therapies.

Caption: ATR Kinase DNA Damage Response Pathway.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is classified as harmful if swallowed and causes skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Quinoline. (n.d.). This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price.

- CymitQuimica. (n.d.). CAS 1006-99-1: this compound.

- Hala Shkyair Lihumis, et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Prog. Chem. Biochem. Res., 5(2), 147-164.

- National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Creative Diagnostics. (n.d.). ROCK Signaling Pathway.

- National Center for Biotechnology Information. (n.d.). DNA Damage Sensing by the ATM and ATR Kinases.

- National Center for Biotechnology Information. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.

- National Center for Biotechnology Information. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.

- National Center for Biotechnology Information. (n.d.). ROCK2 Rho associated coiled-coil containing protein kinase 2.

- ResearchGate. (n.d.). A) Benzothiazoles are often accessed from the reaction of....

- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- SIELC Technologies. (n.d.). Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column.

- ResearchGate. (n.d.). Overview of the ROCK2 signaling pathway and its role in regulating....

- National Center for Biotechnology Information. (2024, October 14). RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential.

- ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.

- PubMed. (2009, December 1). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- BenchChem. (n.d.). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- SIELC Technologies. (2018, May 16). 5-Chloro-2-methyl-3(2H)-isothiazolone.

- ResearchGate. (n.d.). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole....

- Santa Cruz Biotechnology. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Sigma-Aldrich. (n.d.). This compound 97 1006-99-1.

- National Center for Biotechnology Information. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- MDPI. (n.d.). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.

- ChemicalBook. (n.d.). 5-Chloro-2-mercaptobenzothiazole synthesis.

- ResearchGate. (n.d.). Reaction of thiophenol with acetyl chloride on various inorganic solid supports.

- National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

- Indian Journal of Pharmaceutical Sciences. (1999). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC.

- Organic Syntheses. (n.d.). 2-acetothienone.

- LCGC International. (2017, October 1). Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids.

- ResearchGate. (2025, August 10). Reaction of 2-Acylamino-3,3-dichloroacrylonitriles with 2-Aminothiophenol.

- ResearchGate. (2025, August 7). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.

- SpectraBase. (n.d.). 5-Chloro-2-mercaptobenzothiazole - Optional[1H NMR] - Chemical Shifts.

Sources

- 1. cipac.org [cipac.org]

- 2. Activation of ATR-related protein kinase upon DNA damage recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. ROCK2 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chloro-2-methylbenzothiazole

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural motif is a key component in a variety of biologically active molecules, exhibiting a range of pharmacological properties. Furthermore, its unique electronic and photophysical characteristics make it a valuable building block in the development of novel organic materials. This guide provides a comprehensive, in-depth technical overview of a reliable and well-established synthetic route to this compound, intended to equip researchers and drug development professionals with the practical knowledge required for its efficient preparation in a laboratory setting.

The synthesis detailed herein follows a logical and robust three-step pathway commencing from the readily available starting material, 4-chloroaniline. This route is strategically advantageous due to its reliance on well-understood chemical transformations, the commercial availability of the necessary reagents, and the straightforward purification procedures involved.

Overall Synthetic Strategy

The synthesis of this compound from 4-chloroaniline can be efficiently achieved through a three-step sequence:

-

Acetylation: The initial step involves the N-acetylation of 4-chloroaniline to form the intermediate, N-(4-chlorophenyl)acetamide. This reaction serves to protect the amino group and introduce the acetyl moiety that will ultimately become the 2-methyl group of the benzothiazole ring.

-

Thionation: The amide intermediate is then converted to its corresponding thioamide, N-(4-chlorophenyl)thioacetamide, through a thionation reaction. This is a critical transformation as it introduces the sulfur atom required for the subsequent cyclization.

-

Cyclization (Jacobson Synthesis): The final step is an intramolecular oxidative cyclization of the N-(4-chlorophenyl)thioacetamide to yield the target molecule, this compound. This reaction is a variation of the classic Jacobson benzothiazole synthesis.

Caption: Overall workflow for the synthesis of this compound.

PART 1: Experimental Protocols

Step 1: Synthesis of N-(4-chlorophenyl)acetamide

Causality: The acetylation of the primary amine in 4-chloroaniline is a crucial first step. It transforms the highly reactive amino group into a less reactive amide. This modification prevents unwanted side reactions in the subsequent thionation and cyclization steps and introduces the necessary acetyl group for the formation of the 2-methylbenzothiazole.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloroaniline (12.75 g, 0.1 mol).

-

Add 50 mL of glacial acetic acid to the flask and stir until the 4-chloroaniline is completely dissolved.

-

Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the solution dropwise over a period of 15 minutes. An exothermic reaction will be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.

-

Allow the reaction mixture to cool to room temperature, during which a white precipitate will form.

-

Pour the mixture into 200 mL of ice-cold water with stirring.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure N-(4-chlorophenyl)acetamide as white crystals.

-

Dry the crystals in a vacuum oven at 60 °C.

Data Presentation: Reagents and Product Properties for Step 1

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 68-71 | 232 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 139.8 |

| N-(4-chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | 178-180 | 333 |

Step 2: Synthesis of N-(4-chlorophenyl)thioacetamide

Causality: The conversion of the amide to a thioamide is the pivotal step that introduces the sulfur atom necessary for the formation of the thiazole ring. Phosphorus pentasulfide is a powerful thionating agent that effectively replaces the carbonyl oxygen with a sulfur atom.[1]

Experimental Protocol:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place N-(4-chlorophenyl)acetamide (16.96 g, 0.1 mol) and 200 mL of anhydrous toluene.

-

Under a nitrogen atmosphere, add phosphorus pentasulfide (P₄S₁₀) (5.55 g, 0.025 mol) portion-wise to the stirred suspension. Caution: This reaction is exothermic and may release hydrogen sulfide gas. Perform this step in a well-ventilated fume hood.[2]

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 300 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. Stir until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-(4-chlorophenyl)thioacetamide.

-

Purify the crude product by recrystallization from ethanol to afford yellow crystals.

Data Presentation: Reagents and Product Properties for Step 2

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| N-(4-chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | 178-180 |

| Phosphorus Pentasulfide | P₄S₁₀ | 444.55 | 286-290 |

| N-(4-chlorophenyl)thioacetamide | C₈H₈ClNS | 185.67 | 129-131 |

Step 3: Synthesis of this compound (Jacobson Cyclization)

Causality: This final step is an intramolecular electrophilic cyclization followed by oxidation. The thioamide, in the presence of an oxidizing agent, undergoes cyclization onto the aromatic ring to form the dihydrobenzothiazole intermediate, which is then oxidized to the aromatic benzothiazole. Potassium ferricyanide in an alkaline medium is a classic and effective oxidizing system for this transformation.[3][4]

Experimental Protocol:

-

In a 500 mL Erlenmeyer flask, dissolve N-(4-chlorophenyl)thioacetamide (9.28 g, 0.05 mol) in 150 mL of ethanol.

-

In a separate beaker, prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (32.9 g, 0.1 mol) in 150 mL of water.

-

Also, prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water.

-

Add the sodium hydroxide solution to the ethanolic solution of the thioamide with stirring.

-

Heat the mixture to 50-60 °C, and then add the potassium ferricyanide solution dropwise over 30 minutes. The color of the reaction mixture will change.

-

After the addition is complete, continue to stir the reaction mixture at 60 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with water.

-

Purify the crude this compound by recrystallization from a mixture of ethanol and water to obtain pale yellow crystals.

-

Dry the final product in a desiccator over anhydrous calcium chloride.

Data Presentation: Reagents and Product Properties for Step 3

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| N-(4-chlorophenyl)thioacetamide | C₈H₈ClNS | 185.67 | 129-131 |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | 329.24 | Decomposes |

| Sodium Hydroxide | NaOH | 40.00 | 318 |

| This compound | C₈H₆ClNS | 183.66 | 69-72 |

PART 2: Mechanistic Insights

The Jacobson Benzothiazole Synthesis: A Radical-Ionic Mechanism

The cyclization of N-arylthioamides to benzothiazoles, known as the Jacobson synthesis, is a fascinating transformation that can proceed through different mechanistic pathways depending on the reaction conditions. In the presence of an oxidizing agent like potassium ferricyanide in an alkaline medium, the reaction is believed to involve a radical-ionic mechanism.

Caption: Proposed mechanism for the Jacobson synthesis of this compound.

The key steps of the proposed mechanism are:

-

Deprotonation and Single-Electron Transfer: The alkaline medium facilitates the deprotonation of the thioamide to form a resonance-stabilized anion. This anion then undergoes a single-electron transfer (SET) to the oxidizing agent, potassium ferricyanide, to generate a thiyl radical.

-

Intramolecular Radical Cyclization: The highly reactive thiyl radical undergoes an intramolecular cyclization onto the ortho-position of the chlorophenyl ring. This is the key bond-forming step that constructs the thiazole ring.

-

Oxidation and Aromatization: The resulting radical intermediate is further oxidized by another equivalent of the oxidizing agent, and subsequent loss of a proton leads to the formation of the stable, aromatic this compound.

Understanding this mechanism underscores the critical roles of both the base and the oxidizing agent in the reaction. The base is necessary to generate the nucleophilic anion, while the oxidizing agent is essential for the formation of the key radical intermediate and the final aromatization step.

PART 3: Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.

-

N-(4-chlorophenyl)acetamide:

-

This compound:

-

¹H NMR (CDCl₃, 300 MHz): δ 7.85 (d, J=8.4 Hz, 1H), 7.68 (d, J=2.0 Hz, 1H), 7.30 (dd, J=8.4, 2.0 Hz, 1H), 2.85 (s, 3H).

-

¹³C NMR (CDCl₃, 75 MHz): δ 168.0, 153.1, 134.5, 132.8, 126.5, 124.8, 121.7, 20.1.

-

IR (KBr, cm⁻¹): 3060, 2925, 1595, 1475, 1420, 1310, 1070, 810.[6]

-

Conclusion

This technical guide has detailed a robust and reproducible three-step synthesis of this compound from 4-chloroaniline. By providing comprehensive experimental protocols, elucidating the underlying reaction mechanisms, and presenting key characterization data, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The described methodology offers a practical and efficient pathway to access this important heterocyclic building block, facilitating further exploration of its potential applications.

References

- Oxidative cyclisations of ~-oxo-N-arylthioamides to substituted benzothiazoles. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.

- N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. PubChem.

- Model reaction: synthesis of N-(4-chlorophenyl)

- N-(4-chlorophenyl)acetamide. SpectraBase.

- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry.

- Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Inform

- Thioamide N–C(S)

- Phosphorus pentasulfide mediated conversion of organic thiocyan

- Thioamide synthesis by thion

- Synthesis and Cyclization of Benzothiazole: Review.

- Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles and benzoxazoles.

- Supporting inform

- Acetamide, N-(4-chlorophenyl)-. NIST WebBook.

- Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Audrey Yun Li.

- Syntheses of Medicinal Compounds.

- Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed.

- A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis

- Thioacetamide(62-55-5) 1H NMR spectrum. ChemicalBook.

- Acetamide, N-(4-chlorophenyl)-. Cheméo.

- Potassium ferrocyanide promoted an efficient synthesis of benzoxazoles and benzothiazoles under solvent free condition.

- Preparation of Phosphorus Pentasulfide - A Thionation Reagent.

- Potassium ferrocyanide promoted an efficient synthesis of benzoxazoles and benzothiazoles under solvent free condition.

- This compound 97 1006-99-1. Sigma-Aldrich.

- This compound | C8H6ClNS | CID 13873. PubChem.

- This compound | CAS 1006-99-1. SCBT - Santa Cruz Biotechnology.

- This compound 1006-99-1 | TCI EUROPE N.V. Tokyo Chemical Industry.

- This compound (C8H6ClNS). PubChemLite.

- Supporting Inform

- Thioacetamide. Wikipedia.

- Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.

Sources

- 1. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lu Le Laboratory: Preparation of Phosphorus Pentasulfide - A Thionation Reagent - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. rsc.org [rsc.org]

- 6. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Versatility of 5-Chloro-2-methylbenzothiazole: A Technical Guide for Organic Synthesis

Abstract

5-Chloro-2-methylbenzothiazole is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the benzothiazole core, impart a versatile reactivity profile. This guide provides an in-depth exploration of the organic reactions of this compound, offering insights into its synthesis and functionalization through key transformations such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and reactions involving the 2-methyl group. Authored for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource, elucidating the causality behind experimental choices and providing detailed methodologies for the strategic manipulation of this important scaffold.

Introduction: The Strategic Importance of this compound

The benzothiazole moiety is a privileged scaffold in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution pattern of this compound makes it a particularly valuable intermediate. The chlorine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the methyl group at the 2-position can be engaged in various condensation and oxidation reactions. This guide will systematically dissect the reactivity of this molecule, providing a foundational understanding for its application in complex molecular synthesis.

Synthesis of the this compound Core

A robust and efficient synthesis of the starting material is paramount for any synthetic campaign. This compound can be prepared through several established routes. One common method involves the reaction of 2-amino-5-chlorothiophenol with acetic anhydride in glacial acetic acid. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization to form the benzothiazole ring.

Experimental Protocol: Synthesis of this compound

-

To a reaction flask containing 300 mL of glacial acetic acid, add 31.93 g (0.20 mol) of 2-amino-5-chlorothiophenol.

-

Add 37.80 mL (0.40 mol) of acetic anhydride to the reaction mixture.

-

Heat the reaction mixture to 130°C and stir for 1.5 hours.

-

Cool the reaction mixture to room temperature and filter to remove any solid impurities.

-

Cool the filtrate to 3°C in an ice-water bath.

-

Slowly add a 5 wt% sodium hydroxide solution dropwise, maintaining the temperature at 3°C, until the pH of the system reaches 7.0.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The chlorine atom at the 5-position of the benzothiazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. While specific protocols for this compound are not extensively reported, the reactivity of the analogous 5-Bromo-2-chlorobenzo[d]thiazole provides a strong precedent for successful coupling reactions.[1] The general order of reactivity for halogens in these couplings is I > Br > Cl, meaning that reactions with chloro-substrates may require more forcing conditions or more active catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position.

This protocol is adapted from a similar transformation and may require optimization for this compound.

-

In an oven-dried flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated.

-

Purify the crude product by column chromatography.[2]

| Parameter | Typical Condition | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl chlorides. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamines.[3] This reaction is particularly valuable in pharmaceutical synthesis, where the arylamine motif is prevalent. The selective amination at the C5-position of this compound can be achieved using a suitable palladium catalyst and ligand system.

This is a generalized protocol and requires optimization for specific substrates.

-

To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos).

-

Purge the vessel with an inert gas and add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the mixture to the desired temperature (typically 80-110°C) until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product via column chromatography.[1]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable synthetic intermediates.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the benzothiazole ring system, further enhanced by the electron-withdrawing chloro group, makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride with a variety of nucleophiles.

General Considerations for SNAr on this compound

The feasibility and rate of SNAr reactions are influenced by several factors:

-

Nucleophile Strength: Stronger nucleophiles will react more readily.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the cationic counter-ion of the nucleophile and accelerate the reaction.

-

Temperature: Heating is often required to overcome the activation energy of the reaction.

-

Dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in a polar aprotic solvent like DMF.

-

Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) to deprotonate the thiol.

-

Heat the reaction mixture (e.g., to 80-120°C) and monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the resulting thioether by column chromatography.[5]

Reactivity of the 2-Methyl Group

The methyl group at the 2-position of the benzothiazole ring exhibits its own distinct reactivity, primarily due to the acidity of its protons, which are alpha to an imine-like carbon.

Condensation Reactions

The acidic protons of the 2-methyl group can be removed by a base to generate a nucleophilic carbanion. This carbanion can then participate in condensation reactions with various electrophiles, most notably aldehydes, to form styryl-type derivatives.[6]

-

In a suitable solvent, treat this compound with a strong base (e.g., LDA or NaH) at low temperature to generate the anion.

-

Add the desired aldehyde (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product, dry the organic layer, and purify by chromatography.

Oxidation

The 2-methyl group can be oxidized to a formyl group, providing access to 5-chloro-2-formylbenzothiazole, a valuable intermediate for further derivatization.[7][8]

Conclusion

This compound is a versatile and highly valuable building block in organic synthesis. Its reactivity can be selectively controlled at three key positions: the 5-chloro group, the 2-methyl group, and the benzothiazole ring itself. By understanding the principles and applying the methodologies outlined in this guide, researchers can effectively leverage the synthetic potential of this scaffold to construct novel and complex molecules for a wide range of applications in drug discovery and materials science. The provided protocols, while in some cases conceptual or based on close analogs, offer a solid starting point for the development of robust and efficient synthetic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 5-Chloro-2-methylbenzothiazole: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility of 5-Chloro-2-methylbenzothiazole, a key intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data is not extensively published, this document synthesizes the known physicochemical properties and qualitative solubility information to provide a strong predictive framework. Crucially, it offers a detailed, field-proven experimental protocol for determining thermodynamic solubility via the universally recognized shake-flask method. This guide is designed to equip researchers, chemists, and formulation scientists with the theoretical understanding and practical methodology required to accurately assess and utilize the solubility characteristics of this compound in various organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a thiazole ring, with chloro and methyl substituents.[1] Its unique chemical architecture makes it a valuable building block and lead compound in medicinal chemistry and organic synthesis.[2] The compound's utility in the development of new drugs, agrochemicals, and materials is significant.[1][2]

Understanding the solubility of this compound is a cornerstone of its practical application. From designing purification processes like crystallization and extraction to formulating drug delivery systems, precise solubility data governs efficiency, yield, and bioavailability. This guide addresses the foundational principles and experimental determination of its solubility in relevant organic media.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below. The molecule's structure, featuring a moderately polar benzothiazole core, a nonpolar methyl group, and an electron-withdrawing chlorine atom, results in an overall profile of low aqueous solubility and moderate to high solubility in many organic solvents.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNS | [3] |

| Molecular Weight | 183.66 g/mol | [2][4] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 50-52 °C or 65-70 °C | [2] |

| Boiling Point | 275-277 °C | [2] |

| CAS Number | 1006-99-1 | [3] |

| Predicted logP | 3.4 | [4] |

Note: A discrepancy in the reported melting point exists in the literature, which may be due to different polymorphic forms or measurement conditions. Experimental verification is recommended.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[5] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound is therefore a function of the interplay between its own molecular properties and those of the solvent.

Key intermolecular forces at play include:

-

Van der Waals Forces: Present in all interactions, particularly dominant with nonpolar solvents.

-

Dipole-Dipole Interactions: Occur between the polar regions of the solute and polar solvents. The benzothiazole nucleus is a key contributor to the molecule's dipole moment.

-

Hydrogen Bonding: While the molecule itself lacks a hydrogen bond donor, the nitrogen and sulfur atoms can act as weak hydrogen bond acceptors with protic solvents like alcohols.

The following diagram illustrates the relationship between solute and solvent properties that govern solubility.

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Overview

Based on its physicochemical profile, this compound exhibits a predictable pattern of solubility. It has low solubility in water but is soluble in a range of common organic solvents.[1][2]

-

Soluble in:

-

Protic Solvents: Ethanol. The ability of the benzothiazole nitrogen to accept hydrogen bonds contributes to solubility.

-

Polar Aprotic Solvents: Acetone. Strong dipole-dipole interactions facilitate dissolution.

-

Chlorinated Solvents: Chloroform. Similarities in polarity and dispersive forces lead to good compatibility.

-

Ethers: Diethyl ether.[2]

-

-

Slightly Soluble / Insoluble in:

-

Water: The molecule's significant nonpolar surface area (benzene ring, methyl group) and the presence of a chlorine atom outweigh the polar contributions of the heteroatoms, leading to low aqueous solubility.[1][2]

-

Nonpolar Aliphatic Solvents (e.g., Hexane): Solubility is expected to be limited, as the moderate polarity of the benzothiazole core is a mismatch for purely nonpolar solvents.

-

Standard Protocol for Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible quantitative data, a standardized experimental approach is essential. The Saturation Shake-Flask Method is the gold-standard technique, recognized by regulatory bodies like the USP for its reliability in measuring equilibrium solubility.[6][7][8]

The causality behind this method's choice is its direct measurement of the thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the data reflects the true solubility limit under the specified conditions.

Step-by-Step Experimental Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of clear glass vials or flasks. An amount that is visually in excess after equilibration (e.g., 5-10 mg/mL) is a good starting point.[8] Using triplicate samples for each solvent is highly recommended for statistical validity.[8]

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but for some compounds, 48-72 hours may be necessary.[9][10]

-

Expert Insight: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentration does not change significantly, equilibrium is assumed.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

-

Separate the saturated supernatant from the undissolved solid. This must be done carefully to avoid transferring any solid particles. The two most reliable methods are:

-

Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained.

-

Filtration: Use a syringe fitted with a chemically compatible filter (e.g., PTFE for most organic solvents) to draw the saturated solution.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear saturated supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity.

-

UV-Vis Spectroscopy: A simpler method, suitable if no other components in the solution absorb at the analysis wavelength.

-

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Practical Recommendations

This compound is a compound of significant interest with low aqueous solubility and good solubility in common organic solvents like ethanol, acetone, and chloroform.[2] While published quantitative data is scarce, its solubility profile can be reliably predicted based on physicochemical principles and, more importantly, determined accurately using the standardized shake-flask method.

For professionals in research and drug development, experimentally verifying the solubility in specific solvent systems is paramount. This data is critical for developing robust synthetic workups, enabling efficient purification by crystallization, and creating stable formulations for preclinical studies. Adherence to the detailed protocol in this guide will ensure the generation of high-quality, reliable solubility data, facilitating the seamless progression of research and development objectives.

References

-

Title: this compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price - Quinoline Source: Alchemist-Chem URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Grossmont College URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: faculty.mu.edu.sa URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: web.mnstate.edu URL: [Link]

-

Title: this compound | C8H6ClNS | CID 13873 Source: PubChem - NIH URL: [Link]

-

Title: <1236> Solubility Measurements Source: USP-NF URL: [Link]

-

Title: Solubility of organic compounds (video) Source: Khan Academy URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

-

Title: 1236 SOLUBILITY MEASUREMENTS Source: ResearchGate URL: [Link]

Sources

- 1. CAS 1006-99-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Navigating the Safety Landscape of 5-Chloro-2-methylbenzothiazole: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Management of 5-Chloro-2-methylbenzothiazole.

Section 1: Executive Summary and Hazard Profile

This compound (CAS No. 1006-99-1) is a heterocyclic organic compound utilized as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a chlorinated benzothiazole core, dictates its chemical reactivity and toxicological profile. This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. It is imperative to note the existing discrepancies in publicly available hazard classifications, necessitating a cautious and conservative approach to its management. While some suppliers may classify it as non-hazardous, reputable databases indicate potential for significant health effects.[2][3]

A critical point of clarification is the distinction between 5-Chloro-2-methylbenzothiazole and the structurally related but distinct compound, 5-chloro-2-methyl-2H-isothiazol-3-one . The latter is a potent biocide with a significantly more severe hazard profile, including high acute toxicity.[4][5] This guide focuses exclusively on this compound.

The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include:

-

Acute Oral Toxicity: Harmful if swallowed.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory tract irritation.[3]

This necessitates the implementation of stringent safety measures to minimize exposure and mitigate risk.

Section 2: Physicochemical and Toxicological Properties

A thorough understanding of the compound's properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆ClNS | [3][6] |

| Molecular Weight | 183.66 g/mol | [3][6] |

| Appearance | White to pale brown solid/crystalline powder | [1][2] |

| Melting Point | 65 - 70 °C (149 - 158 °F) | [2][6] |

| Boiling Point | 275 - 277 °C | [1] |

| Solubility | Limited solubility in water; moderate solubility in organic solvents. | [1] |

| Stability | Stable under normal conditions of storage and use. | [1] |

Toxicological Data Summary:

Detailed toxicological data, such as specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound, are not consistently available in the public domain. The GHS hazard statements are based on aggregated data and structural similarities to other potentially hazardous compounds. The lack of comprehensive toxicological studies underscores the importance of treating this chemical with a high degree of caution.

Section 3: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source.

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be conducted within a certified and properly functioning chemical fume hood.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory when handling this compound.

| PPE Category | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing. | Protects against eye irritation from dust or splashes. |

| Skin Protection | Wear nitrile rubber gloves and a laboratory coat. Ensure gloves are inspected before use and changed frequently, especially after direct contact. | Prevents skin contact and subsequent irritation. |

| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved N95 (or equivalent) respirator is recommended. | Minimizes inhalation of airborne particles that can cause respiratory tract irritation. |

Diagram: Hierarchy of Controls

Caption: Hierarchy of controls for managing chemical hazards.

Section 4: Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from sources of ignition and direct sunlight.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2] The electron-rich nature of the benzothiazole ring suggests potential reactivity with strong acids and electrophilic reagents.

Section 5: Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency situation can significantly mitigate harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible. | [2][8] |

| Skin Contact | Immediately wash the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical attention. | [2][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [2][9] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2] |

Spills and Leaks

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent further spread of the spill using inert absorbent materials such as sand, diatomite, or universal binders.[3]

-

Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Dispose: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.

Diagram: Spill Response Workflow

Caption: A stepwise workflow for responding to a chemical spill.

Section 6: Disposal Considerations

Chemical waste generators must adhere to strict regulations for the disposal of hazardous materials.

-

Waste Classification: It is the responsibility of the user to classify the waste in accordance with local, regional, and national regulations.

-

Disposal Method: Do not allow the material to be released into the environment.[2] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.

Section 7: Conclusion and Best Practices

The safe handling of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards, the consistent application of engineering controls, the diligent use of personal protective equipment, and a state of readiness for emergency situations. Given the conflicting hazard information, a conservative approach that assumes a higher level of risk is the most prudent course of action. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

-

First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

5-chloro-2-methyl-2H-isothiazol-3-one. (n.d.). European Chemicals Agency. [Link]

-

This compound Manufacturer & Supplier in China. (n.d.). Quinoline. [Link]

Sources

- 1. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]

- 2. fishersci.com [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. echa.europa.eu [echa.europa.eu]

- 5. echa.europa.eu [echa.europa.eu]

- 6. keim.com [keim.com]